molecular formula C23H23N3O B2765671 N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline CAS No. 433327-65-2

N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline

Cat. No. B2765671
CAS RN: 433327-65-2
M. Wt: 357.457
InChI Key: OROUOPPWMUAYOE-UHFFFAOYSA-N
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Description

The compound “N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline” is a complex organic molecule that contains an imidazole ring and an aniline group. Imidazole is a five-membered ring with two non-adjacent nitrogen atoms, and aniline is a benzene ring attached to an amino group (NH2). The presence of these functional groups could suggest that this compound has applications in fields like medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the introduction of the aniline group. One common method for synthesizing imidazoles involves the condensation of a primary amine with an aldehyde and a α-haloketone . The aniline group could potentially be introduced through a nucleophilic substitution reaction .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the aniline group. Both of these functional groups can participate in a variety of chemical reactions. For example, imidazoles can act as nucleophiles in substitution reactions, while anilines can be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an imidazole ring could potentially make the compound more polar, affecting its solubility in different solvents. The aniline group could influence the compound’s acidity or basicity .

Scientific Research Applications

Catalyst Systems for C-N Bond Formation

Recent developments have highlighted the use of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, involving aromatic, heterocyclic, and aliphatic amines, including benzimidazoles. These catalysts exhibit potential for commercial exploitation due to their reactivity, recyclability, and the ability to form bonds in an efficient manner (Kantam et al., 2013).

Phase Behavior and Applications of Ionic Liquids

Ionic liquids with diverse aliphatic and aromatic solutes, including benzimidazoles, have shown interesting phase behaviors. These properties enable applications in separation processes, extraction from matrices, and as solvents with tunable properties for aromatic solutes. The interaction effects of cation and anion, as well as the solubility benefits in the presence of benzimidazoles, are notable (Visak et al., 2014).

CO2 Fixation into Functionalized Azole Compounds

The chemical fixation of CO2 with aniline derivatives, including benzimidazoles, into functionalized azole compounds has been explored. This process represents a novel and environmentally friendly method for synthesizing benzimidazoles, benzothiazoles, and benzimidazolones from anilines and CO2, offering a sustainable approach to valuable chemicals (Vessally et al., 2017).

Synthesis and Structural Properties of Heterocyclic Compounds

The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines, including benzimidazoles, highlights the versatile routes to heterocyclic compounds. These syntheses involve reactions that lead to products with potential applications in medicinal chemistry and material science (Issac & Tierney, 1996).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it. This can include wearing protective clothing and eyewear, and working in a well-ventilated area .

properties

IUPAC Name

N,N-dimethyl-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-25(2)19-14-12-18(13-15-19)23-24-21-10-6-7-11-22(21)26(23)16-17-27-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROUOPPWMUAYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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